molecular formula C11H13N3O2S B12067893 N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B12067893
M. Wt: 251.31 g/mol
InChI Key: RUNPBAWSLYZGGK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. This compound has garnered interest due to its diverse pharmacological activities, including antileishmanial and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 4-(1H-pyrazol-3-yl)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions . The reaction can be represented as follows:

4-(1H-pyrazol-3-yl)benzenesulfonyl chloride+dimethylamineThis compound\text{4-(1H-pyrazol-3-yl)benzenesulfonyl chloride} + \text{dimethylamine} \rightarrow \text{this compound} 4-(1H-pyrazol-3-yl)benzenesulfonyl chloride+dimethylamine→this compound

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its N,N-dimethyl group enhances its lipophilicity and potentially its bioavailability .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N,N-dimethyl-4-(1H-pyrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,1-2H3,(H,12,13)

InChI Key

RUNPBAWSLYZGGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=NN2

Origin of Product

United States

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